molecular formula C12H18FNO B13274982 1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13274982
M. Wt: 211.28 g/mol
InChI Key: OHXWXDDWAGFOHF-UHFFFAOYSA-N
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Description

1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound that features a fluoro-substituted aromatic ring, an amino group, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzyl chloride and 2-amino-2-methylpropan-1-ol.

    Reaction: The benzyl chloride undergoes a nucleophilic substitution reaction with the amino alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major product would be the corresponding ketone.

    Reduction: The major product would be the reduced aromatic ring.

    Substitution: The major product would be the substituted aromatic compound.

Scientific Research Applications

1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: Similar structure but lacks the fluoro-substituted aromatic ring.

    2-Methylpropan-2-ol: Contains a tertiary alcohol but lacks the amino group and aromatic ring.

    1-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol: Similar structure but with a primary alcohol instead of a tertiary alcohol.

Uniqueness

1-{[(3-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of both a fluoro-substituted aromatic ring and a tertiary alcohol, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H18FNO/c1-9-4-5-10(6-11(9)13)7-14-8-12(2,3)15/h4-6,14-15H,7-8H2,1-3H3

InChI Key

OHXWXDDWAGFOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)(C)O)F

Origin of Product

United States

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